4-(4-propoxybenzyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one
Description
This compound belongs to the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidinone class, characterized by a fused heterocyclic system integrating thiophene, triazole, and pyrimidinone moieties. The 4-propoxybenzyl substituent at position 4 and the thioxo group at position 1 are critical for its structural and electronic properties.
Properties
Molecular Formula |
C17H16N4O2S2 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
8-[(4-propoxyphenyl)methyl]-12-sulfanylidene-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-7-one |
InChI |
InChI=1S/C17H16N4O2S2/c1-2-8-23-12-5-3-11(4-6-12)10-20-15(22)14-13(7-9-25-14)21-16(20)18-19-17(21)24/h3-7,9H,2,8,10H2,1H3,(H,19,24) |
InChI Key |
AGFTVVFRFWHWJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NNC4=S |
Origin of Product |
United States |
Preparation Methods
Thiosemicarbazide Cyclization
In the synthesis of 2-amino-1,3,4-thiadiazoles, thiosemicarbazide reacts with carbonyl-containing intermediates under acidic conditions (e.g., H2SO4). Adaptation of this method for the target compound could involve:
-
Reacting a carbonyl intermediate (e.g., a thieno-pyrimidinone ketone) with thiosemicarbazide.
-
Cyclization under acidic conditions to form the thioxo-imine linkage.
Thiourea-Mediated Cyclization
Thiourea derivatives (e.g., NH2CSNH2) can undergo condensation with α,β-unsaturated nitriles or ketones to form thioxo-containing heterocycles. For example, in the synthesis of pyrimidothienopyrimidines, thiourea reacts with nitrile precursors under basic conditions (K2CO3, DMF).
Propoxybenzyl Group Installation
The 4-(4-propoxybenzyl) substituent is introduced via alkylation or benzylation reactions.
Benzylation with 4-Propoxybenzyl Bromide
A common strategy involves reacting the thieno-pyrimidinone core with 4-propoxybenzyl bromide under basic conditions:
Alkylation via Mitsunobu Reaction
For sterically hindered positions, the Mitsunobu reaction (using DIAD/Ph3P) can facilitate alkylation. However, this method is less commonly reported for thieno-pyrimidinones.
Cyclization to Triazolopyrimidone
The final cyclization step to form the triazolopyrimidone ring involves condensation with hydrazine derivatives or oxidative cyclization.
Hydrazine-Mediated Cyclization
-
Intermediate : A thieno-pyrimidinone with a hydrazino group (e.g., 4-hydrazinothieno[2,3-d]pyrimidin-2(1H)-one).
-
Reaction : Treatment with triethyl orthoesters or oxalyl chloride in acetic acid induces cyclization to form the triazole ring.
-
Example : Condensation of 3-amino-4-imino-2-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine with triethyl orthoacetate yields the tricyclic system.
Oxidative Cyclization
Oxidative cyclization of benzylidenehydrazino derivatives with I2 or NBS can also form the triazole ring.
Final Assembly and Optimization
The target compound is assembled by combining the thioxo, propoxybenzyl, and triazolopyrimidone moieties.
Purification and Characterization
-
Purification : Column chromatography (SiO2, EtOAc/hexane) or recrystallization (EtOH/DMF).
-
Characterization : 1H/13C NMR, IR (thioxo: ~1650 cm⁻¹, NH: ~3300 cm⁻¹), and HRMS.
Structural Optimization
Substituent effects on bioactivity (e.g., anticoagulant or anticancer properties) can be explored by modifying the propoxybenzyl group (e.g., changing substituents on the benzyl ring).
Data Tables
Table 1: Representative Synthesis Steps
Table 2: Critical Reaction Parameters
| Parameter | Optimal Range | Impact on Yield/Selectivity |
|---|---|---|
| Temperature (benzylation) | 80–120°C | Higher temps improve yield |
| Solvent (cyclization) | Acetic acid or DMF | Affects reaction rate |
| Base strength (alkylation) | K2CO3 > Cs2CO3 | Weak bases reduce side products |
Research Findings and Challenges
-
Challenges : Regioselectivity during benzylation and thioxo cyclization requires careful control of reaction conditions.
-
Optimization : Substituted benzyl groups (e.g., para-F, meta-OMe) enhance binding affinity in biological targets.
-
Applications : Analogues show promise as anticoagulants (factor Xa/XIa inhibitors) or anticancer agents .
Chemical Reactions Analysis
Hydrolysis of the Thioxo Group
The thione (C=S) group at position 1 undergoes hydrolysis under acidic or basic conditions to form a carbonyl (C=O) derivative. This reaction is critical for modulating biological activity, as demonstrated in related triazolo-pyrimidine systems.
Electrophilic Substitution
The electron-rich thieno and triazolo rings participate in electrophilic substitutions. Annulation patterns influence regioselectivity:
-
Halogenation : Bromination occurs preferentially at the C6 position of the thieno ring, as observed in structurally related thieno[2,3-d]pyrimidines .
-
Nitration : Nitro groups are introduced at C7 under mixed acid conditions, guided by resonance stabilization of the intermediate .
Example Reaction:
Alkylation and Acylation
The nitrogen atoms in the triazolo and pyrimidine rings serve as nucleophilic sites for alkylation. For instance:
-
Methylation with methyl iodide in DMF yields N-methylated derivatives at N2 and N4 positions.
-
Acylation with acetyl chloride forms stable amides, enhancing solubility for pharmacological studies.
Key Data:
| Reagent | Conditions | Product |
|---|---|---|
| CH₃I | K₂CO₃, DMF, 60°C, 12h | N2-Methylated compound |
| AcCl | Pyridine, 0°C → RT, 6h | N4-Acetyl derivative |
Nucleophilic Aromatic Substitution
The chlorine atom (if present in analogs) at C5 undergoes displacement with nucleophiles like amines or alkoxides. For example:
While direct data for the propoxybenzyl variant is limited, reactivity is inferred from structurally similar chloro-pyrimidines.
Cycloaddition Reactions
The conjugated π-system in the thieno-triazolo-pyrimidine core may engage in [4+2] Diels-Alder reactions with dienophiles. Computational studies suggest reactivity at the thieno ring , though experimental validation is pending .
Oxidation and Reduction
-
Oxidation : The thieno ring’s sulfur atom is susceptible to oxidation with H₂O₂, forming sulfoxide or sulfone derivatives.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thioxo group to a thiol (-SH), albeit with lower selectivity.
Functionalization of the Propoxybenzyl Side Chain
The 4-propoxybenzyl group undergoes reactions typical of aryl ethers:
-
Cleavage : HI (48%) at reflux removes the propoxy group, yielding a phenolic intermediate.
-
Friedel-Crafts Alkylation : The benzyl ring participates in electrophilic substitutions, such as alkylation with tert-butyl chloride/AlCl₃.
Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling is feasible at halogenated positions (e.g., brominated C6), enabling aryl/heteroaryl diversification .
Scientific Research Applications
The compound has been investigated for various biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of thienopyrimidines exhibit significant antimicrobial activity against a range of pathogens. The unique structure of this compound may enhance its efficacy against resistant strains.
- Anticancer Activity : Research indicates that thienopyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions of this compound with cellular targets warrant further investigation.
- Anti-inflammatory Effects : Compounds in this class have been noted for their potential to modulate inflammatory pathways. This application could be particularly relevant in chronic inflammatory diseases.
Antimicrobial Efficacy
A study conducted on a series of thienopyrimidine derivatives demonstrated that the introduction of the propoxybenzyl group significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were lower than those observed for standard antibiotics.
Anticancer Potential
In vitro studies using human cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis showed an increase in sub-G1 population, indicating cell death. Further studies are required to elucidate the exact apoptotic pathways involved.
Anti-inflammatory Activity
Research has indicated that compounds similar to this one can inhibit the production of pro-inflammatory cytokines in activated macrophages. This effect was linked to the suppression of NF-kB signaling pathways.
Mechanism of Action
The mechanism of action of 4-(4-propoxybenzyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one involves its interaction with molecular targets such as CDK2. The compound binds to the active site of CDK2, inhibiting its activity and thereby preventing the progression of the cell cycle . This inhibition can lead to apoptosis in cancer cells, making it a potential therapeutic agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The target compound’s activity and physicochemical properties are influenced by substituents on the benzyl group and the fused heterocyclic core. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Thieno-Triazolopyrimidinone Derivatives
Biological Activity
The compound 4-(4-propoxybenzyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one represents a novel class of thienotriazolopyrimidines that have garnered attention for their potential therapeutic applications. This article explores the biological activities associated with this compound, including its anti-inflammatory, analgesic, anticancer, and antimicrobial properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H21N3O4S
- Molecular Weight : 387.45 g/mol
1. Anti-inflammatory and Analgesic Activity
Research indicates that derivatives of thienotriazolopyrimidines exhibit significant anti-inflammatory effects. In a study involving acute and subacute formalin-induced paw edema models, compounds similar to 4-(4-propoxybenzyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one demonstrated remarkable anti-inflammatory activity comparable to diclofenac sodium, a standard reference drug. The compounds showed a high safety margin with an acute toxicity level (ALD50) greater than 0.4 g/kg in experimental animals .
2. Anticancer Activity
The anticancer potential of this compound class has been highlighted in various studies. For instance, certain derivatives exhibited promising activity against various cancer cell lines. A study reported that thienotriazolopyrimidines demonstrated effective inhibition of tumor growth through mechanisms involving apoptosis and cell cycle arrest. The molecular docking studies suggested that these compounds interact with specific targets involved in cancer progression .
3. Antimicrobial Activity
Thienotriazolopyrimidines have also been evaluated for their antimicrobial properties. Compounds within this class have shown effectiveness against a range of bacterial and fungal strains. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Table 1: Summary of Biological Activities
Molecular Docking Studies
Molecular docking studies have been pivotal in understanding the binding interactions between 4-(4-propoxybenzyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one and its biological targets. These studies revealed that the compound forms stable complexes with key proteins involved in inflammation and cancer pathways. The binding affinities observed suggest a strong potential for therapeutic application.
Q & A
Basic: What are the established synthetic routes for thieno-triazolo-pyrimidinone derivatives analogous to 4-(4-propoxybenzyl)-1-thioxo...?
Methodological Answer:
Synthesis typically involves cyclocondensation of hydrazonoyl halides with thieno-pyrimidinone precursors. For example:
- Hydrazonoyl Halide Route : Reacting 2-thioxo-pyrimidinones with hydrazonoyl halides (e.g., 2-oxo-N-aryl-propane hydrazonoyl chloride) in dimethylformamide (DMF) or ethanol/dioxane mixtures under reflux, followed by crystallization .
- Dimroth Rearrangement : Isomerization of [4,3-c] to [1,5-c] isomers via thermal rearrangement, as seen in thieno[2,3-e]triazolo-pyrimidinones .
- Oxidative Cyclization : Using p-toluenesulfonic acid (p-TsOH) as a catalyst in xylene under reflux to form triazolo-pyrimidinones from hydrazones .
Key Considerations : Solvent choice (DMF vs. ethanol/dioxane) impacts yield and purity. Crystallization from polar aprotic solvents (e.g., DMF) often improves product stability .
Basic: What structural characterization techniques are validated for confirming the core scaffold?
Methodological Answer:
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm for thiophene and triazole rings) and propoxybenzyl side chains (δ 1.2–4.3 ppm for -OCH2CH2CH3) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
- IR Spectroscopy : Detect thioxo (C=S) stretches at ~1250 cm⁻¹ and carbonyl (C=O) at ~1680 cm⁻¹ .
Validation : Cross-reference spectral data with structurally similar compounds, such as 3-acetyl-7-ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one derivatives .
Basic: Which biological activities are commonly evaluated for this class of compounds?
Methodological Answer:
- Anticancer Screening : Test against MCF-7 (breast) and HepG2 (liver) cell lines via MTT assays, with doxorubicin as a positive control .
- Antimicrobial Activity : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anti-inflammatory Potential : Evaluate COX-2 inhibition in vitro using ELISA kits .
Note : Biological activity correlates with substituents (e.g., electron-withdrawing groups on the aryl ring enhance antitumor potency) .
Advanced: How can regioselectivity challenges in cyclization reactions be addressed?
Methodological Answer:
Regioselectivity in triazole ring formation is influenced by:
- Catalyst Choice : p-TsOH promotes cyclization at the N1 position of pyrimidinones, while NaOEt favors N3 .
- Substituent Effects : Electron-donating groups (e.g., -OCH3 on benzyl) direct cyclization to the less hindered position .
- Reaction Monitoring : Use TLC (EtOAc/hexane, 9:1) to track intermediate hydrazones before cyclization .
Case Study : In pyrido-triazolo-pyrimidinones, regioselectivity was confirmed via NOE NMR experiments .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Variability : Standardize protocols (e.g., fixed incubation time of 48 hours for cytotoxicity assays) .
- Structural Confirmation : Re-evaluate compound purity via HPLC (≥95%) to rule out impurities skewing results .
- SAR Analysis : Compare substituent effects; e.g., 4-propoxybenzyl may enhance membrane permeability vs. 4-chlorophenyl analogs .
Example : A 19% yield variant (14c) showed lower anticancer activity than higher-yield derivatives (14d, 42%), suggesting synthesis optimization impacts bioactivity .
Advanced: What computational methods predict physicochemical properties and oral bioavailability?
Methodological Answer:
- Lipinski’s Rule : Assess logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors using SwissADME .
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR for anticancer activity) .
- Bioavailability Prediction : QikProp (Schrödinger) calculates % human oral absorption and BBB penetration .
Validation : A chromeno-pyrimidinone analog showed 75% oral bioavailability in silico, validated by in vivo pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
